N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-4-16-18(28-23-22-16)19(25)21-15-7-6-13-8-9-24(12-14(13)11-15)20(26)17-5-3-10-27-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFOPASNSWZTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol. The synthesis typically involves several steps:
- Formation of the Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
- Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
- Introduction of the Thiadiazole Group : The final step involves the reaction of the intermediate with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid derivatives to yield the target compound .
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For example:
- In vitro Studies : Compounds from the thiadiazole class have shown promising results against various cancer cell lines. A study reported IC50 values ranging from 5.10 µM to 22.08 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Its unique arrangement allows it to interact with various biological targets involved in disease pathways:
- Enzyme Assays : Preliminary studies indicate that the compound may serve as a probe in biochemical assays to investigate specific enzyme activities .
Antimicrobial Activity
Additionally, compounds with similar furan and thiadiazole structures have been reported to possess antimicrobial properties:
- Antifungal and Antiviral Activities : Some derivatives have shown efficacy against fungal infections and viral replication . Further research is required to assess the specific activity of this compound in this context.
Case Studies and Research Findings
Several studies have focused on related compounds that highlight the biological potential of this class:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were evaluated for their anticancer activity against MCF-7 and A549 cell lines. Results indicated significant cytotoxic effects with varying IC50 values .
- Isoquinoline-Based Compounds : Isoquinoline derivatives have been documented for their antitumor activity due to their ability to inhibit key signaling pathways involved in cancer progression .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. For instance:
- Mechanism of Action : Compounds containing thiadiazole and furan rings have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.
- Case Study : A study demonstrated that derivatives of thiadiazole exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% in some cases . This indicates a strong potential for further development into therapeutic agents.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Research Findings : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds with similar structural features were tested against common pathogens like Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .
Summary of Research Findings
Preparation Methods
Formation of Furan-2-Carbonyl Chloride
The furan-2-carbonyl group is typically introduced via its acyl chloride derivative. Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to yield furan-2-carbonyl chloride. This intermediate is highly reactive and must be handled under inert conditions to prevent hydrolysis.
Reaction Conditions:
Coupling with 1,2,3,4-Tetrahydroisoquinoline
The tetrahydroisoquinoline moiety is functionalized via acylation. A solution of 1,2,3,4-tetrahydroisoquinoline in anhydrous tetrahydrofuran (THF) is treated with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) intermediate.
Reaction Conditions:
- Molar Ratio: 1:1.2 (tetrahydroisoquinoline : furan-2-carbonyl chloride)
- Base: Et₃N (2.5 equivalents)
- Solvent: THF, 0°C → room temperature
- Yield: 75–85%
Synthesis of 4-Propyl-1,2,3-Thiadiazole-5-Carboxamide
Thiadiazole Ring Formation
The 1,2,3-thiadiazole core is constructed via cyclization of thiosemicarbazide with a propyl-substituted carboxylic acid derivative. A representative protocol involves:
- Halogenation: 5-Chlorovaleric acid is treated with thionyl chloride to form 5-chlorovaleryl chloride.
- Cyclization: Thiosemicarbazide reacts with 5-chlorovaleryl chloride in dichloromethane (DCM) under basic conditions (Et₃N), yielding 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride.
Reaction Conditions:
Amidation of the Thiadiazole Carbonyl Chloride
The carbonyl chloride intermediate is converted to the carboxamide by treatment with ammonium hydroxide (NH₄OH) or primary amines. For this compound, propylamine is introduced to form the 4-propyl side chain.
Optimization Notes:
Coupling of the Tetrahydroisoquinoline-Furan and Thiadiazole-Carboxamide Moieties
Amide Bond Formation
The final step involves coupling the tetrahydroisoquinoline-furan intermediate with 4-propyl-1,2,3-thiadiazole-5-carboxamide using a carbodiimide coupling agent (e.g., EDCl or DCC) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP).
Representative Protocol:
- Activation: 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is activated with EDCl and hydroxybenzotriazole (HOBt) in DCM.
- Coupling: The activated acid reacts with N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amine at room temperature.
Reaction Conditions:
Data Tables for Key Synthetic Steps
Table 1. Thiadiazole Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiosemicarbazide, 5-chlorovaleryl chloride | 78 | |
| Amidation | Propylamine, THF, 0°C → rt | 88 | |
| Coupling | EDCl, HOBt, DCM | 65 |
Table 2. Comparative Analysis of Coupling Agents
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMAP | DCM | 65 | 95 |
| DCC | None | THF | 58 | 90 |
| HATU | DIPEA | DMF | 70 | 98 |
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The bulky tetrahydroisoquinoline-furan group necessitates prolonged reaction times and excess coupling reagents to achieve satisfactory yields. Switching to HATU as the coupling agent improves efficiency (70% yield).
Purification Techniques
- Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
- Recrystallization: Ethanol/water mixtures enhance purity (>98%).
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the coupling of a tetrahydroisoquinoline derivative with furan-2-carbonyl chloride. Cyclization of intermediate thiosemicarbazides in dimethylformamide (DMF) with iodine and triethylamine is critical for forming the 1,2,3-thiadiazole ring. This method mirrors protocols used for analogous thiadiazole derivatives, where iodine acts as an oxidizing agent to eliminate sulfur and drive cyclization .
Q. What spectroscopic methods confirm the compound’s structure?
1H and 13C NMR spectroscopy are standard for structural elucidation, particularly to verify the tetrahydroisoquinoline backbone and thiadiazole ring formation. Infrared (IR) spectroscopy identifies carbonyl and amide functionalities, while high-resolution mass spectrometry (HRMS) confirms molecular weight. These techniques align with characterization protocols for structurally related thiadiazole-carboxamides .
Q. What biological activities are associated with similar thiadiazole derivatives?
1,3,4-Thiadiazoles exhibit antimicrobial, antitumor, and antiviral properties. Substituents on the thiadiazole ring (e.g., propyl groups) and the tetrahydroisoquinoline moiety influence bioactivity. For example, derivatives with lipophilic substituents show enhanced cell membrane penetration, as observed in SAR studies of benzothiazole-carboxamides .
Q. What solvents and conditions are optimal for cyclization steps?
Polar aprotic solvents like DMF or acetonitrile, combined with iodine and triethylamine, are effective for cyclization. Refluxing for 1–3 minutes minimizes side reactions, as demonstrated in the synthesis of trichloroethyl-thiadiazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis design?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing experimental trial-and-error. The ICReDD framework integrates computational models with high-throughput experimentation to identify optimal conditions, such as solvent polarity and catalyst loading, accelerating reaction development .
Q. What strategies resolve contradictory bioactivity data across assays?
Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for variables like cell line specificity and incubation time. Statistical tools like principal component analysis (PCA) can isolate confounding factors. For example, pH-dependent antimicrobial activity in thiadiazole derivatives necessitates strict control of assay conditions .
Q. How to address low yields in the cyclization step?
Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, iodine concentration, reaction time). Response surface methodology (RSM) identifies non-linear interactions between variables, improving yield reproducibility. This approach is validated in optimization studies for thiazolidinone derivatives .
Q. How does substituent variation on the thiadiazole ring affect pharmacokinetics?
Molecular dynamics simulations predict binding affinity to metabolic enzymes (e.g., cytochrome P450), while in vitro ADMET assays assess absorption and toxicity. Propyl groups may enhance lipophilicity, prolonging half-life but potentially increasing hepatotoxicity, as seen in benzothiazole analogs .
Q. What purification techniques maximize compound purity?
Flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) effectively separates polar byproducts. Recrystallization from ethanol or methanol further enhances purity, as reported for N-phenyl-thiadiazole carboxamides .
Q. How to validate reaction mechanisms experimentally?
Isotopic labeling (e.g., 13C or 15N) tracks atom migration during cyclization. Intermediate trapping with quenching agents (e.g., methanol) followed by LC-MS analysis confirms proposed mechanisms. This methodology was critical in elucidating sulfur elimination pathways in thiadiazole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
